molecular formula C7H8N2O2 B8140056 2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)acetic acid

2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)acetic acid

Cat. No.: B8140056
M. Wt: 152.15 g/mol
InChI Key: TWWYBNRREWIKHQ-UHFFFAOYSA-N
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Description

2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)acetic acid is a diazirine-containing compound known for its unique photoreactive properties Diazirines are three-membered ring structures containing two nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)acetic acid typically involves multiple steps. One common approach starts with the preparation of the diazirine ring, followed by the introduction of the but-3-yn-1-yl group and the acetic acid moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The reactions are usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazirine ring to other nitrogen-containing structures.

    Substitution: The but-3-yn-1-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides and bases like sodium hydroxide are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)acetic acid has several scientific research applications:

    Chemistry: Used in the study of reaction mechanisms and the synthesis of complex molecules.

    Biology: Employed in photoaffinity labeling to investigate protein-ligand interactions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)acetic acid involves the photoreactive diazirine ring. Upon exposure to UV light, the diazirine ring forms a highly reactive carbene intermediate. This intermediate can covalently bind to nearby molecules, making it useful for studying molecular interactions. The molecular targets and pathways involved depend on the specific application and the molecules being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(But-3-yn-1-yl)-3H-diazirin-3-yl)acetic acid: Similar structure but lacks the acetic acid moiety.

    Diazirine derivatives: Various derivatives with different substituents on the diazirine ring.

Uniqueness

2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)acetic acid is unique due to its combination of the diazirine ring and the but-3-yn-1-yl group, which provides specific photoreactive properties and potential for diverse applications in scientific research.

Properties

IUPAC Name

2-(3-but-3-ynyldiazirin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-2-3-4-7(8-9-7)5-6(10)11/h1H,3-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWYBNRREWIKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC1(N=N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2049109-24-0
Record name 2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)acetic acid
Reactant of Route 2
2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)acetic acid
Reactant of Route 3
2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)acetic acid
Reactant of Route 4
2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)acetic acid
Reactant of Route 5
2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)acetic acid
Reactant of Route 6
2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)acetic acid

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